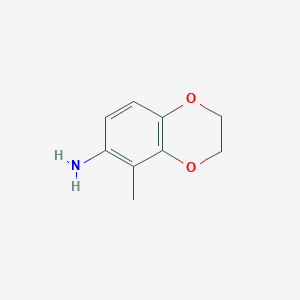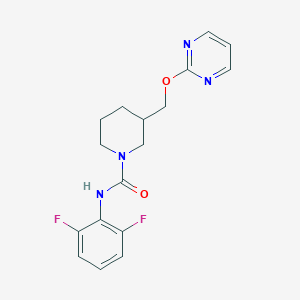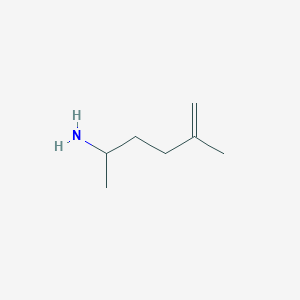
N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as AOE-Tem-NMN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is a derivative of nicotinamide mononucleotide (NMN) and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves the activation of the sirtuin pathway, which is a key regulator of cellular metabolism and aging. This pathway is activated by the conversion of this compound to NMN, which is then converted to nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a crucial role in cellular metabolism, and its levels decline with age. By increasing NAD+ levels, this compound can activate the sirtuin pathway and promote cellular health and longevity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including improving mitochondrial function, increasing energy production, and enhancing cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its ability to activate the sirtuin pathway, which is involved in a wide range of cellular processes. This makes it a promising candidate for the development of therapies for a wide range of age-related diseases. However, one of the main limitations of this compound is its cost, as it is currently a relatively expensive compound to produce.
Direcciones Futuras
There are several future directions for the research and development of N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One potential direction is the development of new synthesis methods that can reduce the cost of producing this compound. Another direction is the investigation of the potential therapeutic benefits of this compound in human clinical trials. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in the treatment of age-related diseases.
Métodos De Síntesis
The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves a multi-step process that starts with the reaction of 2,3,5-tri-O-benzoyl-D-ribose with 2-amino-N-methylacetamide to form a protected intermediate. This intermediate is then treated with tetrahydrofuran-2-carboxylic acid, followed by deprotection and coupling with 6-bromo-nicotinamide to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can activate the sirtuin pathway, which is involved in a wide range of cellular processes, including DNA repair, metabolism, and aging. This compound has also been shown to improve mitochondrial function, increase energy production, and enhance cognitive function in animal models.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-11(17)7-16-13(18)9-3-4-12(15-6-9)20-8-10-2-1-5-19-10/h3-4,6,10H,1-2,5,7-8H2,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPOZLLYIUGMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)


![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)

